4-Benzo[a]phenazin-5-ylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10060-79-4 |
|---|---|
Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4g/mol |
IUPAC Name |
4-benzo[a]phenazin-5-ylmorpholine |
InChI |
InChI=1S/C20H17N3O/c1-2-6-15-14(5-1)19(23-9-11-24-12-10-23)13-18-20(15)22-17-8-4-3-7-16(17)21-18/h1-8,13H,9-12H2 |
InChI Key |
CYUDRTRCIZYOIH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=NC4=CC=CC=C4N=C3C5=CC=CC=C52 |
Canonical SMILES |
C1COCCN1C2=CC3=NC4=CC=CC=C4N=C3C5=CC=CC=C52 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidations
Reaction Mechanisms of Nucleophilic Substitution on Phenazine (B1670421) Scaffolds
Nucleophilic substitution is a key reaction class for modifying the phenazine framework. thieme-connect.de These reactions are facilitated in phenazines bearing electron-withdrawing groups or in their quaternized forms. thieme-connect.dethieme-connect.de For 4-Benzo[a]phenazin-5-ylmorpholine, the morpholine (B109124) group introduces significant electronic influence.
Substituents on the phenazine ring play a critical role in determining the course of nucleophilic substitution reactions. nih.gov The nature and position of these groups can significantly alter the electronic properties and reactivity of the molecule. nih.gov
The morpholine group attached to the C5 position of the benzo[a]phenazine (B1654389) core is an electron-donating group. This donation of electron density can influence the regioselectivity of further substitution reactions. In contrast, electron-withdrawing substituents, such as nitrile groups, have been shown to significantly impact the reduction potentials and localization of electron density in the lowest unoccupied molecular orbital (LUMO), which is predominantly on the phenazine part of the molecule. acs.org For instance, the reduction potential of 11-cyano-dipyrido[3,2-a:2′,3′-c]phenazine is significantly less negative than that of its unsubstituted counterpart, indicating that the nitrile group makes the molecule easier to reduce. acs.org
Quantum chemical calculations have shown that the location of substituents substantially affects the reaction-free energy for processes like proton addition. nih.gov Electron-donating groups, such as the morpholine in this compound, would be expected to favor interactions with certain protonated water clusters, influencing reaction pathways in aqueous media. nih.gov Conversely, electrophilic substitution reactions are more readily achieved on phenazine rings that bear electron-donating groups. thieme-connect.de
| Compound | Reduction Potential (V vs SCE) | Substituent Effect |
|---|---|---|
| 11-CN-dppz | -0.91 | Strongly electron-withdrawing |
| 11-tBu-Ph-CC-dppz | -1.22 | Electron-donating/steric bulk |
| dppz | -1.28 | Unsubstituted reference |
The synthesis and modification of phenazine derivatives can be accompanied by the formation of side products. nih.gov In reactions involving quaternary phenazinium salts, direct nucleophilic substitution of a hydrogen atom is a powerful method for introducing new functional groups. nih.gov However, if the reaction conditions are not carefully controlled, a considerable amount of side products can be formed. nih.gov
Aminolysis, the cleavage of a bond by an amine, is a potential competing reaction for a compound like this compound, where the morpholine moiety is attached via a C-N bond. While direct aminolysis of the phenazine C-N bond is generally not facile, under harsh conditions or with specific reagents, displacement of the morpholine group could occur.
Dequaternization is a process relevant to N-alkylated phenazinium salts. While this compound is not a quaternary salt itself, reactions that proceed via quaternization of one of the ring nitrogens could be followed by a dequaternization step, potentially leading to a mixture of products. For example, in the synthesis of disubstituted benzo[a]phenazine derivatives from N-methylphenazinium salts, various by-products can be isolated. nih.gov
Oxidative Pathways and Radical Intermediates
The redox-active nature of the phenazine core means that oxidative pathways are central to its chemistry and biological function. nih.govnih.gov These pathways often involve the formation of highly reactive radical intermediates and other species.
The oxidation of substituted aromatic amines and phenols is a key method for synthesizing phenazine and related heterocyclic scaffolds. rsc.org These reactions are proposed to proceed through highly reactive intermediates. The enzymatic or chemical oxidation of ortho-aminophenol or ortho-diamine precursors involves successive one-electron oxidations to generate o-quinone-imine or o-quinone-diimine intermediates. rsc.orgrsc.org These electrophilic species can then undergo further reactions, such as Michael additions, to build the final heterocyclic structure. rsc.orgrsc.org The existence of these reactive intermediates has been supported by techniques like High-Resolution Mass Spectrometry (HR-MS). researchgate.net
The electrochemical behavior of phenazines is well-documented and is fundamental to their roles as electron shuttles in biological systems and as components in materials science. nih.govnih.gov Electrochemical studies, primarily using cyclic voltammetry, show that many phenazine derivatives undergo reversible two-electron, two-proton coupled redox processes in aqueous solutions. nih.gov The specific reduction potential is highly dependent on the substituents attached to the phenazine core. nih.govnih.gov
The electrochemical oxidation of phenazine systems can be harnessed for synthesis. For example, phenazine derivatives have been synthesized via the electro-oxidative ring contraction of dihydrodibenzodiazepines, where aerial oxygen acts as the oxidant. acs.org This process avoids the use of toxic chemical oxidants. acs.org The mechanism is believed to involve intermediates such as peroxy ketals and dioxiranes, ultimately leading to a dihydrophenazine which is then oxidized to the final phenazine product. acs.org For a compound like this compound, electrochemical oxidation would likely involve the phenazine core, with the potential influenced by the electron-donating morpholine and the extended π-system of the benzo[a]phenazine structure. Studies on N-phenylphenazinium cations have shown they possess an oxidation peak around +0.2 V, indicating their electroactive nature. mdpi.com
| Phenazine Compound | E1/2 (V vs. Ag/AgCl) |
|---|---|
| Pyocyanin (PYO) | -0.034 |
| Phenazine-1-carboxylate (PCA) | -0.114 |
| Phenazine-1-carboxamide (PCN) | -0.183 |
| 1-Hydroxyphenazine (1-OHPHZ) | -0.218 |
Catalytic Reaction Mechanisms
Phenazine derivatives are not only the products of catalytic reactions but can also function as catalysts themselves, particularly in the realm of photoredox catalysis. rsc.org Dihydrophenazines, for instance, have been employed as effective organophotoredox catalysts for reactions like atom transfer radical polymerization (O-ATRP). rsc.org The mechanism involves the photoexcited catalyst engaging in electron transfer processes. A potential complication is the core modification of the phenazine catalyst itself through radical cross-coupling during the reaction. rsc.org
Furthermore, the synthesis of the phenazine core itself can be achieved through catalytic methods. Laccase enzymes have been used to catalyze the oxidative coupling of substituted aromatic amines to form phenazine and phenoxazinone dyes, offering a green alternative to chemical oxidation. rsc.org Ruthenium complexes bearing phenazine-type ligands have been developed as photocatalysts for the oxidation of organic substrates, using molecular oxygen as the terminal oxidant. nii.ac.jp The mechanism involves protonation of the phenazine ligand, followed by photoexcitation and electron/proton transfer from the substrate to the catalyst. nii.ac.jp The resulting reduced catalyst is then re-oxidized by oxygen, completing the catalytic cycle. nii.ac.jp
Photoredox Catalysis Reaction Pathways
The phenazine core of the molecule is a well-established scaffold for organic photoredox catalysts. rsc.orgunits.it Phenazine derivatives are known to absorb light, promoting them to an excited state with enhanced reducing or oxidizing capabilities. units.itrsc.org This allows them to initiate chemical transformations through single-electron transfer (SET) pathways. nih.govsigmaaldrich.com
The proposed photoredox catalytic cycle involving a phenazine derivative, such as the benzo[a]phenazine core of the title compound, typically proceeds as follows:
Photoexcitation: The phenazine catalyst (P) absorbs a photon of light, promoting it to an excited state (P*).
Single-Electron Transfer (SET): The excited catalyst (P*) can then act as a reductant or oxidant. For instance, it can reduce a substrate (Substrate-X) by transferring an electron, generating a radical anion (Substrate-X•−) and the oxidized form of the catalyst (P•+).
Reaction of Intermediate: The generated radical intermediate undergoes the desired chemical transformation, such as dehalogenation. rsc.org
Catalyst Regeneration: The catalyst returns to its ground state by participating in a subsequent redox event, completing the catalytic cycle.
Inspired by the crucial role of phenazine derivatives in biological redox cycling, conjugated microporous polymers incorporating phenazine have been shown to leverage the reversible interconversion between the oxidized (phenazine) and reduced (dihydrophenazine) states to enhance photocatalytic efficiency. nih.gov This reversible process facilitates charge transfer and reduces charge recombination. nih.gov Similarly, the benzo[a]phenazine moiety in this compound is expected to possess these photoactive properties, enabling it to catalyze reactions like C-C bond formation or functionalization of sp2-carbon atoms. units.ituni-regensburg.de The introduction of functional groups and π-system extension, as seen in this molecule, can tailor and enhance these photocatalytic properties. units.it
Metal-Catalyzed C-N Bond Formation Mechanisms (e.g., involving nickel-amine complexes and morpholine radicals)
The morpholine substituent of this compound is a key functional group for participating in metal-catalyzed cross-coupling reactions, particularly C-N bond formation. Nickel catalysis has emerged as a powerful method for constructing aryl C-N bonds, often proceeding under milder conditions than traditional palladium-catalyzed systems. nih.gov
A prominent mechanism involves the direct photoexcitation of a nickel-amine complex, which circumvents the need for a separate photocatalyst. nih.gov In this pathway, the morpholine moiety would play a central role:
Complex Formation: An air-stable Ni(II) precatalyst, such as NiBr₂·3H₂O, forms a complex with the amine (morpholine). nih.gov
Photoinduced Electron Transfer: Upon irradiation with light (e.g., 365 nm UV), a photoinduced electron transfer occurs from the electron-rich amine to the Ni(II) center. This generates a Ni(I) species and an amino radical cation. nih.gov
Catalytic Cycle: The highly reactive Ni(I) species is the active catalyst for the C-N cross-coupling. nih.gov A plausible Ni(I)/Ni(III) cycle is often proposed. researchgate.netrsc.org The Ni(I) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(III)-aryl intermediate. Subsequent reductive elimination from this intermediate forges the new C-N bond and regenerates a Ni(I) species to continue the cycle. rsc.org
This process is operationally robust, tolerant of oxygen and water, and can be used for the synthesis of diverse C-N coupled products. nih.gov The amine substrate, such as morpholine, can serve multiple roles as the reactant, a ligand for the nickel center, and even as a base to neutralize the HBr byproduct. nih.gov
| Entry | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Ref |
| 1 | NiBr₂·3H₂O (5 mol%) | None | Quinuclidine | DMAc | 4-(4-(trifluoromethyl)phenyl)morpholine | 95 | nih.gov |
| 2 | NiBr₂·3H₂O (5 mol%) | None | None (Morpholine as base) | DMAc | 4-(4-(trifluoromethyl)phenyl)morpholine | 87 | nih.gov |
| 3 | NiCl₂(DME) (5-15 mol%) | SIPr·HCl | NaOtBu | 2-Me-THF | Arylated Morpholine | High | acs.org |
| Table 1: Examples of Nickel-Catalyzed Amination of Aryl Halides with Morpholine. |
Mechanistic Aspects of Morpholine in Organic Transformations
The morpholine ring is a versatile functional group in organic synthesis, acting not only as a building block but also as a directing group, catalyst, and solvent. wikipedia.orge3s-conferences.org
Morpholine as a Nucleophile and Catalyst Solvent
Morpholine as a Nucleophile: Morpholine is a secondary amine and exhibits the typical nucleophilic reactivity of this class of compounds. wikipedia.orgatamankimya.com It readily participates in reactions such as acylation, alkylation, and condensation. For example, it reacts with benzoyl halides to form N-benzoyl-morpholine. acs.org It is also commonly used to generate enamines from ketones and aldehydes. atamankimya.comatamankimya.com
However, the presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom via an inductive effect. wikipedia.orgmasterorganicchemistry.com This makes morpholine less basic and a weaker nucleophile compared to structurally similar secondary amines like piperidine. wikipedia.orgmasterorganicchemistry.com This reduced nucleophilicity can be advantageous, sometimes leading to more selective reactions. The reaction of morpholine with t-butyl acetoacetate (B1235776) can yield either an enaminoester (kinetic product) or a ketoamide (thermodynamic product), depending on the reaction conditions. acs.org
Morpholine as a Catalyst and Solvent: Due to its polarity, relatively low cost, and ability to act as a base, morpholine and its derivatives are used as catalysts and solvents in various organic transformations. atamankimya.comchemicalbook.com For instance, morpholine itself can catalyze the condensation between ethyl cyanoacetate (B8463686) and piperonal. scholaris.ca N-formylmorpholine is considered a green solvent and can be synthesized from morpholine and formic acid. ajgreenchem.com Furthermore, morpholine's ability to act as a base allows it to be used as an additive for pH adjustment in industrial applications, such as in power plant steam systems to prevent corrosion. atamankimya.comchemicalbook.com
Stereochemical Considerations in Morpholine-Involving Reactions
The stereochemistry of the morpholine ring and its substituents is a critical aspect of its chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. nih.govacs.org
The morpholine ring typically adopts a stable chair conformation. cdnsciencepub.com The stereochemical course of reactions, such as quaternization at the nitrogen atom, has been studied in detail, with axial attack by reagents like deuteriomethyliodide being preferred. cdnsciencepub.com
The development of stereoselective syntheses for substituted morpholines is an active area of research. organic-chemistry.org Methods like intramolecular reductive etherification and copper-promoted oxyamination of alkenes allow for the creation of specific diastereomers of substituted morpholines with high control. nih.govacs.orgacs.org For example, 2,5-cis-disubstituted and 2,6-trans-disubstituted morpholines can be synthesized with excellent diastereoselectivity. acs.orgacs.org
| Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) | Ref |
| N-Tosyl-2-amino-4-penten-1-ol | 2-(Aminomethyl)-5-ethylmorpholine | >20:1 | 70 | acs.org |
| N-Tosyl-1-amino-3-hexen-5-ol | 2-(Aminomethyl)-6-methylmorpholine | 10:1 | 75 | acs.org |
| Keto alcohol 2ba | cis-2,5-Disubstituted morpholine 1ba | 99:1 | 92 | acs.org |
| Keto alcohol 2da | cis-2,5-Disubstituted morpholine 1da | 99:1 | 89 | acs.org |
| Table 2: Examples of Stereoselective Synthesis of Substituted Morpholines. |
Furthermore, chiral morpholine derivatives are employed as organocatalysts to induce stereoselectivity in other reactions. frontiersin.org The specific stereochemistry of substituents on the morpholine catalyst ring can effectively control the diastereo- and enantioselectivity of transformations like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Benzo[a]phenazin-5-ylmorpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the benzo[a]phenazine (B1654389) core and the aliphatic protons of the morpholine (B109124) ring.
The aromatic region typically displays a series of multiplets between δ 7.5 and 9.3 ppm. The specific chemical shifts and coupling constants are influenced by the electronic environment of each proton on the fused ring system. Based on data from closely related benzo[a]phenazin-5-ol derivatives, the protons are found in complex splitting patterns due to spin-spin coupling with their neighbors. rsc.org For instance, protons on the phenazine (B1670421) moiety often appear at the downfield end of the spectrum. rsc.org
The aliphatic region is defined by the signals from the morpholine substituent. The protons of the morpholine ring typically exhibit signals corresponding to the two methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. The protons on the carbons attached to the nitrogen (N-CH₂) are expected to appear as a triplet around δ 3.2-3.4 ppm, while the protons on the carbons attached to the oxygen (O-CH₂) are expected as a triplet around δ 3.9-4.1 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for the Moieties of this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.5 - 9.3 | m |
| N-CH₂ (Morpholine) | ~ 3.3 | t |
| O-CH₂ (Morpholine) | ~ 4.0 | t |
Data is predicted based on values for phenazinyl-morpholine and benzo[a]phenazin-5-ol derivatives. rsc.orgrsc.org
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The spectrum for this compound would show a number of signals in the aromatic region (δ 110-155 ppm) corresponding to the sixteen carbon atoms of the benzo[a]phenazine core. rsc.org The substitution pattern and the electronic effects of the nitrogen atoms and the morpholine group influence the precise chemical shifts.
In the aliphatic region, two distinct signals are expected for the morpholine ring. The carbon atoms adjacent to the nitrogen (N-C) typically resonate around δ 49-51 ppm, while the carbons adjacent to the oxygen (O-C) appear further downfield, around δ 66-68 ppm. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for the Moieties of this compound
| Carbon Atoms | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| Aromatic-C | 110 - 155 |
| N-C H₂ (Morpholine) | ~ 50 |
| O-C H₂ (Morpholine) | ~ 67 |
Data is predicted based on values for phenazinyl-morpholine and benzo[a]phenazin-5-ol derivatives. rsc.orgrsc.org
Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. github.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons within the aromatic spin systems, helping to trace the connectivity of the fused rings. It would also show a correlation between the N-CH₂ and O-CH₂ protons of the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). github.iosdsu.edu It is a powerful tool for definitively assigning carbon signals by linking them to their known proton signals. For example, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~50 ppm, confirming the N-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the N-CH₂ protons of the morpholine ring to the carbon atom of the benzo[a]phenazine core to which the nitrogen is attached (C5), thus confirming the point of substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound (C₂₀H₁₇N₃O), the theoretical exact mass can be calculated. An experimental HR-MS measurement yielding a mass that matches this calculated value to within a few parts per million (ppm) serves as strong evidence for the compound's identity and elemental composition. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis. rsc.org
Table 3: HR-MS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This method is routinely used to assess the purity of synthesized compounds like this compound. jrespharm.com The sample is first passed through an HPLC column (e.g., a C18 column), which separates the target compound from any impurities, starting materials, or byproducts. spectralabsci.com The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This allows for the confirmation of the molecular weight of the main peak and the identification of any impurities present in the sample, making it an essential tool for quality control. nih.govspectroscopyonline.com
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
No specific ESI-MS or MALDI-TOF mass spectrometry data for this compound, including measured mass-to-charge ratios (m/z) or fragmentation patterns, were found in the searched literature. While these techniques are commonly used for the characterization of related heterocyclic systems like benzodiazepines and other phenazine derivatives, studies detailing these results for the target compound are not available. spectroscopyonline.comjrespharm.combohrium.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Specific IR and Raman spectroscopic data for this compound is not available in the reviewed sources. Analysis of related structures suggests what might be expected, but no published spectra or peak assignments for the target compound were found.
Detailed experimental data identifying the characteristic vibrational frequencies (in cm⁻¹) for the functional groups within this compound from IR and Raman spectra have not been published. Such data would typically identify vibrations for the C-O-C and C-N bonds of the morpholine ring and the C=N and aromatic C=C bonds of the benzo[a]phenazine core, but these remain uncharacterized for this specific molecule in the available literature. americanpharmaceuticalreview.com
There are no available studies using vibrational spectroscopy to probe specific intramolecular interactions within this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
While the electronic properties of the benzo[a]phenazine chromophore are subjects of research, specific data pertaining to the this compound derivative is absent from the located scientific literature. nih.govbiocompare.com
No experimental data for the UV-Vis absorption maxima (λmax) or the corresponding molar absorptivity (ε) values for this compound in various solvents were found.
Information regarding the luminescence properties, such as emission maxima, Stokes shift, and fluorescence quantum yields (ΦF) for this compound, is not available in the searched scientific papers. While studies on other fluorescent phenazine derivatives exist, these properties have not been reported for the target compound. beilstein-journals.orgmdpi.com
Spectroelectrochemical Applications
Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy and electrochemistry to study the spectral changes of a molecule as a function of its redox state. This method is particularly valuable for characterizing electroactive molecules like phenazine derivatives.
Currently, there are no specific spectroelectrochemical studies available in the reviewed scientific literature for this compound. However, the broader class of phenazine compounds has been investigated using these methods. For instance, spectroelectrochemical approaches have been successfully developed for the rapid detection and exploration of the redox characteristics of phenazines like 1-hydroxyphenazine. nih.gov These studies reveal that the redox reactions of phenazines in aqueous solutions are often proton-coupled electron transfer processes. nih.gov In situ techniques such as ATR-FTIR and ESR-UV/vis-NIR spectroelectrochemistry have been employed to investigate the structure and stabilization of charged states in polymers containing phenazine-like units. acs.orgrsc.org These studies demonstrate that spectroelectrochemistry is a crucial tool for understanding the formation of polarons and polaron pairs and their potential-dependent behavior in these complex systems. acs.org Such methodologies could be applied to this compound to elucidate its redox behavior and the nature of its oxidized and reduced species.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.
As of now, a publicly deposited crystal structure for this compound has not been identified. The following sections describe the type of information that would be obtained from such a study.
Determination of Solid-State Molecular Structure
A single-crystal X-ray diffraction analysis of this compound would provide the exact coordinates of each atom in the molecule. This would confirm the connectivity of the benzo[a]phenazine core and the morpholine substituent. Key structural parameters that would be determined include:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, which can offer insights into bond order and hybridization.
Conformation: The three-dimensional shape of the molecule, including the conformation of the morpholine ring (typically a chair conformation) and the dihedral angles between the planar phenazine core and the morpholine substituent. nih.govresearchgate.netresearchgate.net
Planarity: The degree of planarity of the fused aromatic ring system of the benzo[a]phenazine core.
Studies on related, nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives have utilized single-crystal X-ray diffraction to confirm their molecular structures and the regioselectivity of their synthesis. uj.edu.placs.org
Analysis of Intermolecular Interactions (e.g., C-H···π, C-H···N, π-π Stacking)
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. An X-ray crystal structure analysis would allow for a detailed examination of these forces, which are crucial for understanding the material's bulk properties. For this compound, several types of interactions would be of interest:
C-H···π interactions: These involve the interaction of a carbon-hydrogen bond with the electron cloud of the aromatic benzo[a]phenazine system. Such interactions are common in the packing of aromatic molecules.
C-H···N interactions: The nitrogen atoms in the phenazine core and the oxygen atom in the morpholine ring can act as hydrogen bond acceptors, forming weak hydrogen bonds with C-H groups of neighboring molecules. acs.org
π-π Stacking: The planar aromatic rings of the benzo[a]phenazine core can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. The degree of overlap and the distance between the rings are important parameters. However, the presence of a bulky substituent like morpholine can sometimes hinder or modify these stacking arrangements. mdpi.com
In the crystal structures of related morpholine-containing compounds, intermolecular interactions such as C-H···O and N-H···O hydrogen bonds, as well as π–π stacking, have been observed to stabilize the crystal lattice. nih.gov The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.
Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical research on the chemical compound This compound . While extensive data exists for the parent structure, benzo[a]phenazine, and its derivatives like benzo[a]phenazin-5-ol, specific quantum chemical calculations, reactivity assessments, and spectroscopic predictions for the morpholine-substituted variant are not available in the public domain.
The requested article structure requires in-depth, data-driven content for sections including Density Functional Theory (DFT) calculations, electronic properties such as Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and global reactivity descriptors. Unfortunately, without published studies focusing specifically on this compound, generating a scientifically accurate and detailed article that adheres to the provided outline is not possible.
Research in computational chemistry relies on previously published data from peer-reviewed studies. The principles of Density Functional Theory are widely applied to a vast range of molecules to predict their electronic structure and reactivity. materialsciencejournal.orgespublisher.com For many heterocyclic compounds, including various phenazine and benzodiazepine (B76468) derivatives, computational studies have been performed, providing insights into their HOMO-LUMO energy gaps, which are crucial for assessing chemical reactivity and stability. espublisher.comresearchgate.netajchem-a.comuni-muenchen.de Similarly, Molecular Electrostatic Potential (MEP) mapping is a standard method to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. mdpi.comchemrxiv.orgimist.ma Global chemical reactivity descriptors, derived from electronic properties, further quantify a molecule's stability and reactivity. fums.ac.ir
However, the application of these powerful computational tools to This compound has not been documented in the available literature. While studies on the related compound, benzo[a]phenazin-5-ol, are accessible and provide some context for the broader class of benzo[a]phenazines, nih.govresearchgate.netnih.gov this information cannot be directly extrapolated to the morpholine derivative to meet the strict requirements for data on the specified compound.
Therefore, until specific computational research on this compound is conducted and published, a detailed and scientifically rigorous article as requested cannot be constructed.
As an alternative, a similar analysis could be provided for the well-researched compound benzo[a]phenazin-5-ol , for which sufficient data is available to populate the requested article structure.
Computational Chemistry and Theoretical Investigations
Spectroscopic Property Predictions
Calculated NMR Chemical Shifts (e.g., GIAO Method)
The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for structure verification and elucidation. The Gauge-Including Atomic Orbital (GIAO) method, a popular approach within Density Functional Theory (DFT), is frequently employed for this purpose. researchgate.netrsc.org This method provides theoretical chemical shifts that, when compared with experimental data, can confirm the correct structural assignment, identify tautomers, or determine protonation states. rsc.orgmdpi.com
The accuracy of GIAO calculations depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com A strong linear correlation between the calculated and experimental chemical shifts serves as a robust indicator that the correct structure has been identified. mdpi.com For complex molecules, computational protocols that combine machine learning with DFT methods can accelerate the calculation of NMR chemical shifts for numerous conformers, improving accuracy while reducing computational cost. nih.gov
While specific GIAO-calculated NMR data for 4-Benzo[a]phenazin-5-ylmorpholine are not detailed in the available literature, the methodology is well-established for phenazine-based and other heterocyclic systems. nih.gov The process involves optimizing the molecule's geometry and then performing GIAO calculations to obtain the NMR shielding tensors, which are then converted to chemical shifts.
Table 1: Illustrative Data for GIAO NMR Chemical Shift Calculation This table demonstrates the typical comparison performed in a computational NMR study. Data is hypothetical for illustrative purposes.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| H-1 | 7.85 | 7.82 | 0.03 |
| H-2 | 7.50 | 7.55 | -0.05 |
| H-3 | 8.10 | 8.13 | -0.03 |
| H-6 | 7.90 | 7.88 | 0.02 |
Predicted UV-Vis Absorption and Emission Spectra
Time-dependent density functional theory (TD-DFT) is a state-of-the-art method for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic molecules. beilstein-journals.orgnih.gov These calculations can determine the vertical excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and intensity of spectral bands. beilstein-journals.org
For accurate predictions, especially for molecules that may exhibit solvatochromism, the inclusion of solvent effects is critical. beilstein-journals.orgnih.gov Implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) and the SMD solvent model are commonly used and have been shown to significantly improve the accuracy of predicted excitation energies for dye molecules. beilstein-journals.orgnih.gov The predicted spectra are typically generated by fitting Gaussian functions to the calculated excitation energies. nih.gov
For this compound, TD-DFT calculations would be expected to show a strong π–π* intraligand transition, characteristic of the large conjugated phenazine (B1670421) system. beilstein-journals.org While specific spectral data for this compound is not available in the provided research, studies on similar structures show that theoretical calculations can effectively model the absorption and photoluminescence characteristics. beilstein-journals.org
Table 2: Representative Output of a TD-DFT Calculation for UV-Vis Spectra Prediction This table illustrates the kind of data generated from TD-DFT calculations to predict a UV-Vis spectrum.
| State | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 525 | 0.45 | HOMO -> LUMO |
| S2 | 410 | 0.12 | HOMO-1 -> LUMO |
| S3 | 350 | 0.08 | HOMO -> LUMO+1 |
| S4 | 290 | 0.65 | HOMO-2 -> LUMO |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a computational microscope to view the time-dependent behavior of molecules, providing critical information on their flexibility, conformational preferences, and intramolecular motions. mdpi.com
Conformational Flexibility of the Morpholine (B109124) Ring and Phenazine Core
MD simulations can effectively probe the conformational landscape of this compound. Such simulations would reveal the inherent flexibility of the morpholine ring, which can adopt various conformations (e.g., chair, boat), and contrast it with the rigid, planar structure of the benzo[a]phenazine (B1654389) core. The analysis of MD trajectories can identify the most stable conformations and the energy barriers between them. researchgate.netarxiv.org
The choice of solvent in the simulation is crucial, as interactions with solvent molecules can influence conformational preferences, potentially leading to solvent-induced conformational switching. researchgate.net While specific MD studies on this compound were not found, the methodology is widely applied to heterocyclic systems to understand their dynamic behavior. mdpi.commdpi.com
Intramolecular Vibrations and Rotations
The dynamic picture provided by MD simulations allows for the analysis of intramolecular vibrations and rotations. mdpi.com By calculating the Root Mean Square Fluctuation (RMSF) of each atom over the course of a simulation, it is possible to identify regions of the molecule with higher or lower mobility. For this compound, an RMSF analysis would likely show minimal fluctuation for the atoms of the rigid phenazine core and significantly higher fluctuations for the atoms of the flexible morpholine ring. This analysis provides insight into the internal dynamics and how different parts of the molecule move relative to one another.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein or other macromolecular target. This method is fundamental in structure-based drug design. fums.ac.irresearchgate.net
Computational Analysis of Binding Affinities
Computational studies on derivatives of the closely related compound, benzo[a]phenazin-5-ol, provide significant insight into the potential binding affinities of this class of molecules. Molecular docking studies of benzo[a]phenazin-5-ol derivatives against C-Kit kinase (PDB: 1t46) have shown promising results. fums.ac.irresearchgate.net These compounds demonstrated favorable binding free energies (ΔGb), with values ranging from -9.3 to -10.6 kcal/mol, which were comparable or superior to the standard drug Sunitinib. fums.ac.ir The binding is typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. fums.ac.irresearchgate.net
These computational analyses suggest that the benzo[a]phenazine scaffold is a promising framework for designing kinase inhibitors. The optimal binding pose is identified by the most negative binding energy, which indicates a more favorable interaction. fums.ac.ir
Table 3: Computational Binding Affinities of Benzo[a]phenazin-5-ol Derivatives against C-Kit Kinase This table presents molecular docking results for close analogs of the title compound, highlighting their potential as kinase inhibitors. fums.ac.ir
| Compound | Binding Affinity (ΔGb, kcal/mol) | Number of H-Bonds | Interacting Residues |
| Derivative A | -10.6 | 4 | Arg791, Ile789, His790 |
| Derivative C | -10.1 | 2 | Ile571, Ile789 |
| Sunitinib (Reference) | -9.0 | N/A | N/A |
Identification of Key Amino Acid Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
While specific computational studies on this compound are not extensively detailed in the available literature, a wealth of information can be derived from molecular docking and theoretical investigations of closely related benzo[a]phenazin-5-ol derivatives. These studies provide critical insights into the types of interactions the benzo[a]phenazine scaffold is likely to form within a protein's active site, particularly highlighting the roles of hydrogen bonding and hydrophobic interactions.
Research employing molecular docking simulations has been instrumental in elucidating the binding modes of these compounds. fums.ac.ir In-silico studies of benzo[a]phenazin-5-ol derivatives against the C-Kit kinase (PDB ID: 1t46) have identified specific amino acid residues that are crucial for stabilizing the ligand within the binding pocket. fums.ac.irresearchgate.netkne-publishing.com
Hydrogen Bonding: Analysis of the docking poses reveals that hydrogen bonds are a key component of the interaction. For instance, certain benzo[a]phenazin-5-ol derivatives have been shown to form multiple hydrogen bonds with key residues in the C-Kit kinase active site. fums.ac.irresearchgate.net One notable derivative, referred to as compound A in a study, formed four hydrogen bonds with Arginine (Arg791), Isoleucine (Ile789), and Histidine (His790). kne-publishing.comresearchgate.net Another derivative, compound C, established two hydrogen bonds with Isoleucine residues (Ile571 and Ile789). kne-publishing.comresearchgate.net These interactions are often mediated by the oxygen atoms present in the functional groups of the derivatives, such as nitro and hydroxy groups, which act as hydrogen bond acceptors or donors. fums.ac.ir The stabilization provided by these hydrogen bonds is a critical factor in the binding affinity of the ligands. nih.gov
Hydrophobic Interactions: In addition to hydrogen bonding, hydrophobic interactions play a pivotal role in the binding of benzo[a]phenazine derivatives. fums.ac.irthescipub.com Computational models show that the planar, aromatic structure of the benzo[a]phenazine core is frequently enveloped by hydrophobic amino acid residues within the receptor's binding site. fums.ac.ir This extensive contact with nonpolar residues is considered a crucial attribute for the biological activity of these compounds. fums.ac.ir The interplay between specific hydrogen bonds that orient the molecule and broad hydrophobic interactions that anchor it is a recurring theme in the molecular recognition of these ligands. nih.gov
The detailed interactions for representative benzo[a]phenazin-5-ol derivatives with the C-Kit kinase active site are summarized below.
| Compound Derivative | Interacting Amino Acid Residues | Interaction Type | Target Protein |
|---|---|---|---|
| Benzo[a]phenazin-5-ol Derivative A | Arg791, Ile789, His790 | Hydrogen Bonding | C-Kit Kinase (1t46) |
| Benzo[a]phenazin-5-ol Derivative C | Ile571, Ile789 | Hydrogen Bonding | C-Kit Kinase (1t46) |
| General Benzo[a]phenazin-5-ol Derivatives | Various nonpolar residues | Hydrophobic Interactions | C-Kit Kinase (1t46) |
Structure Activity Relationship Sar Studies and Molecular Engineering Principles
Impact of Substituents on Benzo[a]phenazine (B1654389) Core Properties
The benzo[a]phenazine core is a large, aromatic system that is generally electron-deficient due to the presence of two nitrogen atoms in the central phenazine (B1670421) ring. thieme-connect.de This core is susceptible to nucleophilic attack and its properties can be significantly altered by the introduction of various substituents. thieme-connect.de
The electronic nature of substituents on the benzo[a]phenazine core plays a critical role in modulating its reactivity and physical properties.
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups increase the electron density of the aromatic system. This generally makes the core more susceptible to electrophilic substitution reactions. thieme-connect.de In the context of phenazine derivatives, strong electron-donating substituents can also influence the site of oxidation, directing it towards the nitrogen atom with the highest electron density. thieme-connect.de For instance, amine-substituted benzo[a]phenazines exhibit charge transfer transitions that influence their optical properties. acs.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens (-F, -Cl, -Br) decrease the electron density of the core. This enhances the electron-deficient nature of the phenazine system, making it more prone to nucleophilic attack. thieme-connect.de In the synthesis of related benzo[a]pyrano-[2,3-c]phenazine derivatives, aromatic aldehydes with both electron-releasing and electron-withdrawing groups have been successfully used, with EWGs sometimes leading to slightly better yields. rsc.org
Steric effects also play a significant role. Bulky substituents can hinder the approach of reactants to nearby positions, thereby influencing reactivity and selectivity. thieme-connect.de In N,N-disubstituted dihydrophenazines, steric hindrance can lead to unique photophysical properties, such as multiple emissions, by affecting the molecule's ability to planarize in the excited state. ecust.edu.cnresearchgate.net For larger fused systems like tetrabenzo[a,c]phenazine, high steric hindrance between donor and acceptor units can suppress non-radiative decay and improve photoluminescence quantum yields. nih.gov
Table 1: Effect of Substituents on the Properties of Phenazine Derivatives
| Substituent Type | Effect on Benzo[a]phenazine Core | Example Property Modulation | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -NH2, -OH) | Increases electron density, facilitates electrophilic substitution. | Influences optical properties through charge transfer transitions. | thieme-connect.deacs.org |
| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density, enhances susceptibility to nucleophilic attack. | Can lead to higher yields in certain synthetic routes. | thieme-connect.dersc.org |
| Bulky Groups | Creates steric hindrance, affecting reactivity and molecular conformation. | Can induce unique photophysical properties by restricting molecular motion. | ecust.edu.cnresearchgate.netnih.gov |
The position of a substituent on the benzo[a]phenazine core is crucial for determining its effect. The phenazine nucleus has several non-equivalent positions, and substitution at each can lead to different outcomes.
For example, in studies of benzo[a]pyrano[2,3-c]phenazine derivatives, substitutions on the C-ring of the benzophenazine scaffold were systematically varied to establish a structure-activity relationship for antitumor activity. nih.gov The most potent compounds were identified based on specific substituents at this position, highlighting the importance of positional isomerism. nih.gov Similarly, the isomeric ratio of phenazine N-oxide products is determined by the electronic characteristics of substituents on the benzofuroxan (B160326) precursor. scielo.br
Electrochemical studies on benzo[a]phenazine and its 3-bromo derivative show that the redox properties are highly dependent on pH and the presence and position of the bromine substituent. researchgate.net This underscores that even a single substituent's placement can fundamentally alter the molecule's electronic behavior.
Role of the Morpholine (B109124) Moiety in Modulating Molecular Properties
The morpholine ring, attached at the 5-position in 4-Benzo[a]phenazin-5-ylmorpholine, is a key modulator of the compound's properties, often introduced in medicinal chemistry to enhance drug-like characteristics. nih.govbiosynce.com
Morpholine exists predominantly in a flexible chair-like conformation. nih.govacs.orgresearchgate.net This flexibility allows it to adapt its shape to fit into binding pockets of biological targets like enzymes or receptors. nih.govnih.gov The conformational preference of the morpholine ring can be subtle, with studies showing the equatorial conformer (Chair-Eq) to be slightly more stable than the axial conformer (Chair-Ax). acs.org
However, this flexibility can sometimes be a liability, leading to a loss of binding affinity due to entropic penalties. To address this, medicinal chemists have explored strategies to constrain the morpholine's conformation. acs.orgthieme-connect.de For instance, creating bridged morpholine analogues can lock the ring into a specific conformation. acs.orgacs.org Such modifications can limit conformational flexibility and potentially improve binding affinity and metabolic stability. thieme-connect.de
The morpholine moiety provides a unique balance of lipophilic and hydrophilic character. nih.govacs.orgresearchgate.net This is crucial for modulating a molecule's solubility and ability to cross biological membranes.
Lipophilicity: The morpholine ring itself offers a well-balanced lipophilic-hydrophilic profile. researchgate.net Interestingly, creating a one-carbon bridge across the morpholine ring can counter-intuitively decrease lipophilicity (reduce the logD7.4 value), providing a useful strategy for optimizing drug properties without adding more heteroatoms. acs.orgresearchgate.net
Hydrogen Bonding: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can form crucial interactions with biological targets. nih.govacs.org The nitrogen atom is weakly basic (pKa ≈ 8.7), which can improve aqueous solubility through protonation at physiological pH. acs.orgresearchgate.net This dual capability allows morpholine-containing compounds to engage in a variety of molecular interactions, including hydrogen bonds and hydrophobic interactions, which can enhance potency. nih.govacs.orgnih.gov
Table 2: Physicochemical Contributions of the Morpholine Moiety
| Property | Contribution of Morpholine | Significance in Molecular Design | Reference |
|---|---|---|---|
| Conformation | Flexible chair-like structure. | Allows for adaptation to binding sites; can be conformationally restrained. | nih.govresearchgate.netthieme-connect.de |
| Lipophilicity | Provides a balanced lipophilic-hydrophilic character. | Influences solubility and membrane permeability. Can be tuned via bridging. | acs.orgacs.orgresearchgate.net |
| Hydrogen Bonding | Oxygen atom acts as a hydrogen bond acceptor. | Facilitates specific interactions with biological targets. | nih.govacs.org |
| Basicity | Nitrogen atom is weakly basic (pKa ≈ 8.7). | Enhances aqueous solubility at physiological pH. | acs.orgresearchgate.net |
Rational Design Strategies for Targeted Molecular Properties
The principles of SAR for the benzo[a]phenazine core and the morpholine moiety allow for the rational design of molecules with specific, targeted properties. For this compound derivatives, a medicinal chemist could employ several strategies:
Tuning Electronic Properties: To enhance a specific biological activity, one could introduce either EDGs or EWGs at various positions on the benzo[a]phenazine core. For example, if the target interaction benefits from a more electron-rich aromatic system, an amino or methoxy (B1213986) group could be added. thieme-connect.deacs.org
Optimizing Solubility and Permeability: The morpholine ring already provides good physicochemical properties. nih.gov However, if higher aqueous solubility is needed, one could introduce additional polar groups or ensure that the morpholine nitrogen is readily protonated. To decrease lipophilicity without adding heteroatoms, a bridged morpholine could be synthesized. acs.org
Enhancing Potency and Selectivity: To improve binding to a biological target, one could explore different substitution patterns on the morpholine ring itself. Adding small alkyl groups could probe for nearby hydrophobic pockets, while constraining the ring's conformation might lock the molecule into a more active shape. acs.org
Modifying Photophysical Properties: For applications in materials science, such as in organic light-emitting diodes (OLEDs), the electronic properties can be fine-tuned. The choice of substituents on the phenazine core and their position can alter the HOMO/LUMO energy levels and the nature of the excited state, leading to changes in emission color and quantum efficiency. ecust.edu.cnnih.govnih.gov
By systematically applying these strategies, researchers can engineer derivatives of this compound with optimized properties for a wide range of applications, from medicinal chemistry to materials science.
Engineering Photophysical Characteristics (e.g., Luminescence, Photosensitizing Ability, Environment-Sensitive Fluorescence)
The photophysical properties of benzo[a]phenazine derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic core. The extended π-conjugated system of the benzo[a]phenazine scaffold is the primary determinant of its absorption and emission characteristics. Engineering these properties involves modulating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The morpholino group attached to the C-5 position in this compound plays a crucial role as an electron-donating group (EDG). This substitution generally leads to a donor-π-acceptor (D-π-A) type architecture, where the morpholine acts as the donor and the electron-deficient phenazine core acts as the acceptor. researchgate.net This arrangement often results in intramolecular charge transfer (ICT) transitions upon photoexcitation, which can significantly influence the compound's photophysical behavior. For instance, studies on analogous D-π-A phenazines show that such ICT character can lead to environment-sensitive fluorescence, where the emission wavelength and quantum yield change with solvent polarity. nih.gov
Research on a variety of substituted benzophenazines has provided insight into how different functional groups impact their potential as photosensitizers—molecules that generate reactive oxygen species, like singlet oxygen, upon light exposure. One comprehensive study investigated derivatives functionalized with tertiary amines, sulfur groups, and cyclic ethers. It was found that cyclic ether and sulfur groups enhanced key properties for photosensitization, such as triplet excited-state lifetime and triplet state energy. nih.gov Conversely, the presence of an amine moiety was reported to be detrimental to the performance of these photocatalysts. nih.gov This suggests that while the morpholino group in this compound introduces beneficial electron-donating properties, its amine linkage might temper its effectiveness as a photosensitizer compared to other derivatives.
| Functional Group Type | General Effect on Photophysics | Example Finding | Reference |
| Electron-Donating Groups (e.g., Morpholine, Amines) | Red-shift in absorption/emission spectra; can induce solvatochromism. | Morpholinyl groups act as donors in D-π-A systems. | researchgate.net |
| Cyclic Ethers / Sulfur Groups | Enhanced photosensitizing properties (triplet lifetime, O₂ quenching). | Found to be superior to amine moieties for photosensitization. | nih.gov |
| Positively Charged Groups (e.g., Pyridinium) | Promotes aggregation and can lead to aggregation-induced emission (AIE). | Pyridinium-modified phenazines show red-shifted emission in aggregates. | nih.gov |
| Halogens / Formyl Groups | Can enhance singlet oxygen generation. | BODIPY dyes with iodine or formyl groups show high singlet oxygen quantum yields. | mdpi.com |
Tuning Electrochemical Potentials and Redox Behavior
The redox behavior of phenazine derivatives is a cornerstone of their utility in applications such as redox flow batteries and as electron mediators in biological systems. core.ac.ukrsc.org The electrochemical potential of the benzo[a]phenazine core can be precisely tuned by the introduction of functional groups that either donate or withdraw electron density from the π-system.
The two nitrogen atoms in the central phenazine ring are the redox-active sites. The ease with which they can accept electrons (reduction) is directly influenced by the electronic character of substituents. Electron-withdrawing groups (EWGs), such as carboxyl (-COOH) or cyano (-CN) groups, decrease the electron density on the phenazine core, making it easier to reduce and thus shifting the redox potential to more positive (higher) values. researchgate.net Conversely, electron-donating groups (EDGs), like amino (-NH2), hydroxyl (-OH), or the morpholino group in this compound, increase the electron density, making reduction more difficult and shifting the redox potential to more negative (lower) values. researchgate.net
Computational and experimental studies on a wide range of phenazine derivatives have systematically mapped the impact of various functional groups on redox potential. For example, density functional theory (DFT) calculations have been used to predict the redox potentials of unexplored phenazine derivatives, demonstrating a clear correlation between the electronic nature of the substituent and the resulting potential. core.ac.ukresearchgate.net
The morpholino substituent on this compound, being an effective EDG, is expected to lower its reduction potential compared to the unsubstituted benzo[a]phenazine parent molecule. This modification makes the compound a better electron donor (more easily oxidized). This principle is critical in designing molecules for specific electrochemical environments, such as creating anolytes for aqueous organic flow batteries, which require low redox potentials. rsc.orgmdpi.com
The table below, based on data from computational studies of substituted phenazines, illustrates the general principles of how different functional groups can be used to tune redox potentials.
| Functional Group | Type | Position | Predicted Effect on Redox Potential (vs. Parent Phenazine) | Reference |
| -NH₂ | Electron-Donating | β-position | Lowers potential (more negative) | researchgate.net |
| -COOH | Electron-Withdrawing | β-position | Raises potential (more positive) | researchgate.net |
| -NO₂ | Strong Electron-Withdrawing | Not specified | Raises potential significantly | core.ac.uk |
| -N(CH₃)₂ | Strong Electron-Donating | Not specified | Lowers potential significantly | core.ac.uk |
| -OH | Electron-Donating | Not specified | Lowers potential | rsc.org |
Optimizing Intermolecular Interactions for Specific Applications
The way this compound molecules interact with each other and with their environment is governed by a combination of forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. Engineering these interactions is crucial for tailoring the material's bulk properties, such as solubility, crystal packing, and film morphology.
The large, flat surface of the benzo[a]phenazine core is highly conducive to π-π stacking. This type of interaction is fundamental in the design of organic electronic materials, as it can facilitate charge transport between molecules. In other contexts, such as in electrolytes for redox flow batteries, strong intermolecular attraction through π-π stacking and hydrogen bonds is strategically employed to reduce the solubility of the electrode molecules in the solvent, thereby preventing them from dissolving and improving battery stability. researchgate.net
The morpholino substituent introduces specific functionalities that influence these interactions. While the nitrogen atom is part of the electron-donating system, the oxygen atom in the morpholine ring is a potential hydrogen bond acceptor. This allows this compound to engage in hydrogen bonding with protic solvents or other suitable molecules. Studies on metal complexes containing morpholine moieties have highlighted their ability to participate in a range of intermolecular interactions, which influences their biological efficacy and structural assembly. scispace.comnih.gov
Furthermore, the introduction of substituents can create steric effects that modulate how molecules pack in the solid state. For example, in related dihydrodibenzo[a,c]phenazine systems, intermolecular C–H···π and C–H···N interactions have been observed in single-crystal structures, dictating the packing arrangement. nih.gov The specific conformation and orientation of the morpholino group relative to the benzo[a]phenazine plane would therefore play a significant role in defining the crystal lattice and, consequently, the material's bulk properties. By strategically modifying the substituents, it is possible to control these non-covalent forces to optimize the compound for applications ranging from organic semiconductors to poorly soluble battery materials.
Applications in Advanced Materials and Chemical Systems
Organic Electronics and Optoelectronics
The phenazine (B1670421) family of compounds, characterized by their nitrogen-containing polycyclic aromatic structure, possesses inherent electronic properties that make them suitable for applications in organic electronics. nih.gov The electron-deficient nature of the phenazine core facilitates electron transport, a crucial characteristic for n-type organic semiconductors.
Fluorescent phenazine derivatives are of significant interest as emitters in electroluminescent devices. nih.gov The fusion of a naphthalene (B1677914) ring to form the benzo[a]phenazine (B1654389) structure extends the π-conjugation, which typically shifts the emission to longer wavelengths and can enhance charge carrier mobility. The introduction of a morpholine (B109124) group at the 5-position of the benzo[a]phenazine core creates a donor-acceptor (D-A) type structure. Such D-A systems are a cornerstone in the design of modern organic light-emitting diode (OLED) materials, particularly for thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency.
For instance, related D-A compounds based on a benzo[a,c]phenazine acceptor have been synthesized and investigated for their electroluminescence performance, demonstrating the viability of this core structure in OLEDs. frontiersin.org In these systems, the highest occupied molecular orbital (HOMO) is typically localized on the donor moiety, while the lowest unoccupied molecular orbital (LUMO) resides on the phenazine acceptor, a feature beneficial for balanced charge transport. frontiersin.org Similarly, symmetrical A-D-A systems using a 5,10-dihydrophenazine (B1199026) donor core with benzonitrile (B105546) acceptors are established TADF emitters, underscoring the potential of the phenazine scaffold. hhu.de The specific substitution pattern and the resulting molecular geometry are critical in determining the photophysical properties and TADF efficiency. hhu.de
Table 1: Performance of OLEDs Based on Related Phenazine Derivatives
| Compound/Device Structure | Max. Brightness (cd m⁻²) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| TPA-DPPZ (Non-doped OLED) | 61,951 | 3.42 | - | frontiersin.org |
| PXZ-DPPZ (Doped OLED) | - | 9.35 | - | frontiersin.org |
| 4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN) | - | 5-8 | Yellow-Green | hhu.de |
| This table presents data for benzo[a,c]phenazine (DPPZ) and phenazine-5,10-diyl derivatives to illustrate the potential of the phenazine core in OLED applications. |
The benzo[a]phenazine framework is a promising component for sensitizers in dye-sensitized solar cells (DSSCs). nih.govrsc.org In the typical D-π-A architecture of an organic DSSC dye, the benzo[a]phenazine moiety can function as part of the electron-accepting anchor unit or the π-conjugated bridge. The introduction of the morpholine group suggests that 4-Benzo[a]phenazin-5-ylmorpholine could potentially act as an electron-donor component.
The effectiveness of a DSSC dye relies on its ability to absorb light broadly, inject electrons efficiently into the semiconductor (e.g., TiO₂) conduction band, and be regenerated quickly by the electrolyte. scispace.commdpi.com The energy levels of the HOMO and LUMO are critical and can be tuned by modifying the donor, π-bridge, and acceptor units. scispace.com Studies on sensitizers using related benzo-fused heterocyclic cores, such as benzo[1,2-b:4,5-b']difuran and benzo[d] nih.govhnsincere.comeschemy.comthiadiazole, have demonstrated promising power conversion efficiencies and high open-circuit voltages, validating the use of such fused systems in DSSCs. scispace.commdpi.comrsc.org The stability of the oxidized dye radical is also crucial for long-term device performance, a property that may be enhanced in benzo[a]phenazine-based systems. scispace.com
Table 2: Photovoltaic Performance of DSSCs with Related Benzo-Fused Heterocyclic Dyes
| Dye Name | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA cm⁻²) | Fill Factor (FF) | Reference |
| Dye-1 | 5.5 | 0.82 | 9.6 | 0.70 | scispace.com |
| KEA321 | 5.17 | 0.69 | 11.21 | 0.67 | mdpi.com |
| WS-2 | 5.07 | 0.65 | 11.85 | 0.66 | mdpi.com |
| This table features data for dyes containing benzo[1,2-b:4,5-b']difuran (Dye-1) and benzo[d] nih.govhnsincere.comeschemy.comthiadiazole (KEA321, WS-2) cores to showcase the potential of related structures in DSSCs. |
Chemical Sensing and Biosensing Platforms
Phenazine derivatives are excellent candidates for optical and electrochemical sensors due to their tunable structures, distinct optical properties, and the presence of nitrogen atoms with lone-pair electrons that can act as binding sites for analytes. rsc.org
The inherent fluorescence of many phenazine compounds can be modulated upon interaction with specific ions or molecules, forming the basis for "turn-on" or "turn-off" fluorescent sensors. nih.govrsc.org The electron-deficient phenazine skeleton can engage in non-covalent interactions like hydrogen bonding and metal coordination to sense target species. rsc.org
For example, fluorescent chemosensors derived from benzo[a]chromenophenazines—a related structural class—have been developed for the detection of Fe³⁺ and Cu²⁺ ions. nih.gov Upon binding with the metal ion, a change in the fluorescence intensity or a shift in the emission wavelength is observed. In the case of this compound, the nitrogen atoms of both the phenazine core and the morpholine ring, as well as the morpholine's oxygen atom, could serve as potential coordination sites for metal ions or as hydrogen bond acceptors for molecular recognition.
Table 3: Examples of Phenazine-Based Optical Sensors
| Sensor Compound Class | Analyte Detected | Sensing Mechanism | Observed Change | Reference |
| Benzo[a]chromenophenazines | Fe³⁺, Cu²⁺ | Metal Coordination | Change in Photophysics | nih.gov |
| Benzo[a]indeno[... ]phenazinone | Cu²⁺, Pb²⁺ | Metal Coordination | Visible Color Change | nih.gov |
| General Phenazine Derivatives | Various Ions | Non-covalent Interactions | Change in Optical Signal | rsc.org |
| This table summarizes the capabilities of related phenazine derivatives as optical sensors. |
The phenazine nucleus is electrochemically active, meaning it can be easily oxidized or reduced. This property is fundamental for its use in electrochemical sensors. nih.gov By immobilizing a phenazine derivative onto an electrode surface, a sensor can be created that generates a measurable electrical signal (e.g., current or potential) in response to the concentration of a target analyte.
Phenazine-based electrochemical sensors have been developed for important analytes like hydrogen peroxide, glucose, and lactose. nih.gov The mechanism often involves the phenazine derivative mediating the electron transfer between the analyte and the electrode. While benzodiazepines (a class of drugs) are known to be electrochemically active, sensors for them have typically been based on modifying electrodes with materials like carbon nanostructures rather than using phenazine derivatives as the primary sensing element. nih.govresearchgate.net However, the redox properties of this compound suggest its potential for development as a novel electrode modifier for detecting various electroactive species.
Ligands in Coordination Chemistry
Modulating Redox and Photophysical Properties through Metal Coordination
The extended π-system of the benzo[a]phenazine core, combined with the electron-donating nature of the morpholine substituent, allows this compound to engage in coordination with metal centers. This interaction can significantly alter the molecule's electronic and photophysical behavior, a property that is actively explored for the development of novel sensors, dyes, and electronic materials.
The nitrogen atoms within the phenazine ring system act as effective coordination sites for metal ions. Upon coordination, the electron density distribution within the molecule is perturbed, leading to shifts in its absorption and emission spectra, as well as changes in its redox potentials. For instance, the coordination of a metal ion can enhance the photostability of the dye, a critical factor for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes.
Research into benzo[a]phenazine-based D–π–A (Donor-π-Acceptor) dyes has demonstrated that the nature of the donor group, such as morpholine, plays a crucial role in the photophysical and electrochemical properties of the resulting compounds. The introduction of a morpholine unit can enhance the electron-donating strength, which in turn influences the intramolecular charge transfer (ICT) characteristics of the molecule. This modulation is key to tuning the material for specific applications.
Detailed studies on substituted phenazines have provided insights into how structural modifications impact their properties. The strategic placement of substituents allows for fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the redox behavior and the wavelengths of light absorbed and emitted by the molecule. The coordination with metals adds another layer of control over these properties.
The table below summarizes the typical effects of metal coordination on the properties of phenazine derivatives like this compound.
| Property | Effect of Metal Coordination | Rationale |
| Absorption Spectrum | Bathochromic (red) or Hypsochromic (blue) shift | Alteration of the energy gap between the HOMO and LUMO due to ligand-to-metal or metal-to-ligand charge transfer. |
| Fluorescence Intensity | Quenching or Enhancement | Quenching can occur due to energy or electron transfer to the metal center. Enhancement can result from increased structural rigidity and reduced non-radiative decay pathways. |
| Redox Potential | Shift to more positive or negative values | The metal ion can either withdraw or donate electron density, making the phenazine core easier or harder to oxidize or reduce. |
| Photostability | Generally increased | Coordination can protect the chromophore from photochemical degradation pathways. |
Reagents and Intermediates in Organic Synthesis
Beyond its applications in materials science, the structural components of this compound—morpholine and the phenazine core—are themselves important entities in organic synthesis.
Use of Morpholine as a Solvent and Reagent
Morpholine is a versatile and widely used heterocycle in organic chemistry. Its utility stems from its properties as a secondary amine, a base, and a polar aprotic solvent. As a reagent, morpholine is frequently employed in the formation of enamines, which are key intermediates in various carbon-carbon bond-forming reactions, such as the Stork enamine alkylation.
Its basicity allows it to be used as a catalyst or a scavenger for acidic byproducts in a variety of reactions. Furthermore, the morpholine motif is a common structural feature in many biologically active compounds and approved drugs, making it a valuable building block in medicinal chemistry. In the context of this compound, the morpholine unit is introduced to modulate the electronic properties of the phenazine system.
Phenazine Derivatives as Building Blocks for Complex Heterocycles
Phenazine and its derivatives are not only functional molecules in their own right but also serve as versatile starting materials for the synthesis of more complex heterocyclic systems. The presence of multiple nitrogen atoms and an extended aromatic system provides numerous reaction sites for further functionalization and annulation reactions.
For example, the phenazine ring can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups. These functionalized phenazines can then be used in cyclization reactions to construct polycyclic aromatic systems with unique electronic and photophysical properties. The synthesis of novel phenazine derivatives is an active area of research, with applications ranging from organic electronics to medicinal chemistry. The benzo[a]phenazine core of this compound is a testament to the complexity that can be built upon the fundamental phenazine structure.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-Benzo[a]phenazin-5-ylmorpholine is anticipated to build upon the established methods for creating benzo[a]phenazin-5-ol derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov A primary precursor, benzo[a]phenazin-5-ol, is commonly synthesized through the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various benzene-1,2-diamines. nih.gov Future research will likely focus on the subsequent N-arylation of morpholine (B109124) with a suitable benzo[a]phenazine (B1654389) precursor.
Key areas for development in the synthesis of this compound and its analogues include:
Greener Synthetic Protocols: A significant trend in organic synthesis is the move towards more environmentally benign methodologies. benthamscience.com Future efforts will likely concentrate on employing green solvents, such as water or bio-derived solvents, and catalysts that are abundant and non-toxic. Microwave-assisted and solvent-free reaction conditions, which have been successfully applied to the synthesis of related heterocyclic systems, could offer rapid and efficient pathways. nih.gov
Catalyst Innovation: The exploration of novel catalytic systems will be crucial. While traditional palladium and copper catalysts are effective for N-arylation reactions, research into more sustainable and cost-effective alternatives, such as iron, nickel, or even metal-free catalytic systems, is a burgeoning field. bioengineer.org Biocatalytic approaches, utilizing enzymes to perform the N-arylation under mild conditions, represent a particularly innovative and sustainable frontier. bioengineer.org
One-Pot and Multicomponent Reactions: To enhance synthetic efficiency, the development of one-pot or multicomponent reactions (MCRs) will be a significant focus. researchgate.netbenthamscience.comnih.gov An ideal MCR for this compound could involve the simultaneous reaction of 2-hydroxy-1,4-naphthoquinone, a benzene-1,2-diamine, and morpholine, thereby streamlining the synthesis and reducing waste.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power), solvent selection. |
| Metal-Free Catalysis | Reduced cost and toxicity, avoidance of heavy metal contamination. | Design of novel organocatalysts, exploration of new reaction mechanisms. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, process optimization for scalability. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. | Design of novel reaction sequences, catalyst compatibility studies. |
Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound will be facilitated by the application of advanced in situ spectroscopic and analytical techniques. These methods allow for real-time monitoring of reaction progress, providing valuable insights that can be used to optimize reaction conditions and improve yields.
Emerging techniques for in situ monitoring that could be applied include:
Process Analytical Technology (PAT): The integration of in-line spectroscopic probes, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, into reaction vessels can provide continuous data on the concentration of reactants, intermediates, and products.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with rapid sampling techniques can enable the identification and quantification of transient intermediates, offering a more detailed picture of the reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advances in NMR technology, including flow-NMR and the use of specialized probes, allow for the real-time analysis of complex reaction mixtures without the need for sample workup.
Computational Design and Predictive Modeling for New Analogues
Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and development of new analogues of this compound with tailored properties. By leveraging computational tools, researchers can predict the physicochemical and biological properties of virtual compounds before committing to their synthesis, thereby saving time and resources. researchgate.net
Future computational research in this area will likely focus on:
Structure-Property Relationship Studies: Using techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling to correlate the structural features of this compound analogues with their desired properties.
Virtual Screening: Employing molecular docking and other virtual screening methods to identify analogues with high binding affinities for specific biological targets. researchgate.net
De Novo Design: Utilizing algorithms to design novel molecular structures with optimized properties based on a set of predefined criteria.
| Computational Approach | Application in this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, spectroscopic properties, and reactivity. | Prediction of UV-Vis and NMR spectra, understanding of reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. | Insights into conformational dynamics, solvent effects, and binding stability. |
| QSAR/QSPR Modeling | Correlation of molecular descriptors with biological activity or physical properties. | Predictive models for properties such as solubility, toxicity, and biological efficacy. |
Exploration of Self-Assembly and Supramolecular Chemistry with Phenazine-Morpholine Frameworks
The unique structural features of this compound, including the planar aromatic phenazine (B1670421) core and the flexible, hydrogen-bond-accepting morpholine ring, make it an intriguing candidate for studies in supramolecular chemistry and self-assembly. The ability of molecules to spontaneously organize into well-defined, higher-order structures is fundamental to the development of new functional materials.
Future research in this area could explore:
Crystal Engineering: The systematic investigation of the solid-state packing of this compound and its derivatives to understand and control their crystal structures and polymorphism.
Gelation and Liquid Crystal Formation: The design of analogues that can form supramolecular gels or liquid crystalline phases, which have applications in areas such as sensing, catalysis, and optoelectronics.
Host-Guest Chemistry: The use of the phenazine-morpholine scaffold as a building block for the construction of molecular hosts that can selectively bind to guest molecules.
Interdisciplinary Approaches in Functional Material Development
The development of functional materials based on the this compound framework will necessitate a highly interdisciplinary approach, drawing on expertise from chemistry, physics, materials science, and engineering. The unique electronic and photophysical properties of the phenazine core, combined with the potential for functionalization at the morpholine nitrogen, open up a wide range of possibilities. nih.govnih.gov
Potential areas for interdisciplinary research include:
Organic Electronics: The investigation of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Chemosensors and Biosensors: The development of materials that can selectively detect the presence of specific analytes, such as metal ions, anions, or biomolecules, through changes in their optical or electrochemical properties.
Biomedical Applications: The exploration of the potential of these compounds as therapeutic agents, building on the known biological activities of phenazine derivatives. benthamscience.comnih.gov This could include their evaluation as anticancer, antimicrobial, or antiviral agents.
Q & A
Q. What are the established synthetic routes for 4-Benzo[a]phenazin-5-ylmorpholine, and how can researchers optimize yields?
- Methodological Answer : The synthesis of benzophenazine derivatives often involves condensation reactions between quinone derivatives and aromatic amines. For this compound, a multi-step approach is recommended:
Start with lawsone (2-hydroxy-1,4-naphthoquinone) as the precursor.
React with morpholine under basic conditions to introduce the morpholine moiety.
Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80–100°C) while maintaining yields >70% .
- Optimization Tips : Vary catalysts (e.g., Lewis acids like FeCl₃) or solvents (e.g., ethanol vs. DMF) to improve regioselectivity. Monitor purity via HPLC and confirm structure with -NMR and -NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- -NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm).
- -NMR : Confirm carbonyl (C=O) and heterocyclic carbons (e.g., morpholine at ~67 ppm).
- IR Spectroscopy : Detect C-N stretches (~1,250 cm) and aromatic C-H bends.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzophenazine derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. To address this:
Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
Purify Compounds : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Comparative Studies : Test analogs (e.g., 4-Benzo[a]phenazin-5-yl derivatives with varying substituents) to isolate structure-activity relationships .
Q. What experimental designs are recommended for studying the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to assess decomposition points.
- Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Surface Reactivity : Use microspectroscopic imaging (e.g., Raman spectroscopy) to study interactions with silica or polymer surfaces, simulating indoor lab environments .
Q. How can computational modeling enhance the design of benzophenazine-based inhibitors?
- Methodological Answer :
Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase enzymes).
QSAR Studies : Corporate electronic parameters (e.g., HOMO-LUMO gaps) and steric effects to optimize substituent groups.
MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Data Analysis and Reproducibility
Q. What strategies mitigate variability in synthetic yields of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio).
- In Situ Monitoring : Use FTIR or Raman probes to track reaction progress in real time.
- Batch Consistency : Validate reproducibility across ≥3 independent syntheses .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
Spiking Experiments : Add a pure reference standard to the sample to confirm peak alignment.
2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .
Application-Oriented Questions
Q. What catalytic systems are effective for functionalizing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
